N-(2,4-dibromophenyl)acetamide;phosphoric acid

Description

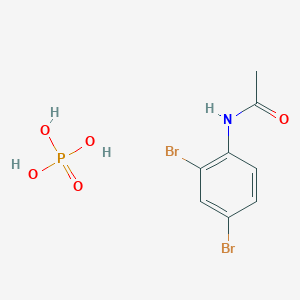

Structure

3D Structure of Parent

Properties

CAS No. |

143608-06-4 |

|---|---|

Molecular Formula |

C8H10Br2NO5P |

Molecular Weight |

390.95 g/mol |

IUPAC Name |

N-(2,4-dibromophenyl)acetamide;phosphoric acid |

InChI |

InChI=1S/C8H7Br2NO.H3O4P/c1-5(12)11-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-4H,1H3,(H,11,12);(H3,1,2,3,4) |

InChI Key |

ALBJUHJBNNWHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)Br.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Procedure

Reagents :

- 2,4-Dibromoaniline (substrate)

- Acetyl chloride (acylating agent)

- Base : Sodium hydroxide (NaOH) or pyridine (catalyst)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

Steps :

- Dissolve 2,4-dibromoaniline in DCM or THF.

- Add acetyl chloride dropwise under stirring.

- Neutralize HCl with NaOH or use pyridine to scavenge acid.

- Stir at room temperature (RT) or mild heating (40–60°C).

- Extract with organic solvent, wash with aqueous NaHCO₃, and dry over MgSO₄.

- Purify via recrystallization or column chromatography.

Yield : ~60–80% (estimated based on similar bromoaniline acylations).

Advantages :

- High-purity product due to straightforward workup.

- Avoids complex catalyst systems.

Challenges :

- Acetyl chloride is volatile and corrosive.

- Steric hindrance from bromine atoms may reduce reaction rates.

Method 2: Bromoacetyl Bromide Coupling

Procedure

- Reagents :

- 2,4-Dibromoaniline

- Bromoacetyl bromide (CH₂BrCOBr)

- **Base

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as arylboronic acids in the presence of palladium catalysts.

Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Palladium-catalyzed Suzuki coupling reactions with arylboronic acids.

Oxidation: Use of oxidizing agents like potassium permanganate.

Reduction: Use of reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Formation of various substituted phenylacetamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

Analytical Chemistry Applications

One significant application of N-(2,4-dibromophenyl)acetamide; phosphoric acid is in the field of chromatography. Specifically, it has been utilized in the separation processes on high-performance liquid chromatography (HPLC) systems.

- HPLC Methodology : The compound can be analyzed using reverse phase HPLC with a mobile phase comprising acetonitrile, water, and phosphoric acid. This method is particularly effective for isolating impurities during preparative separation and is scalable for pharmacokinetic studies. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid to enhance detection sensitivity .

Pharmacological Applications

N-(2,4-dibromophenyl)acetamide derivatives have shown potential in various pharmacological studies, particularly concerning their biological activities.

- Antiviral Activity : Research has indicated that compounds similar to N-(2,4-dibromophenyl)acetamide exhibit antiviral properties against herpes viruses. These compounds target viral-encoded DNA polymerases, which are critical for viral replication. The development of less toxic and orally bioavailable antiviral drugs remains a focus area due to the limitations of existing treatments .

- Antiplasmodial Activity : In studies targeting Plasmodium species (the causative agents of malaria), derivatives of N-(2,4-dibromophenyl)acetamide have demonstrated promising antiplasmodial activity. For example, certain synthesized quinazoline derivatives displayed significant efficacy against malaria parasites, with IC50 values indicating potent biological activity .

Medicinal Chemistry Insights

The structural modifications of N-(2,4-dibromophenyl)acetamide have led to the discovery of various analogs with enhanced biological properties.

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of N-(2,4-dibromophenyl)acetamide derivatives have revealed that specific substitutions on the phenyl ring can dramatically influence their biological activity. For instance, adding electron-withdrawing groups has been shown to enhance potency against specific targets such as enzymes involved in viral replication .

Data Tables

Case Studies

- HPLC Analysis : A study demonstrated the successful separation of N-(2,4-dibromophenyl)acetamide using a Newcrom R1 HPLC column under optimized conditions. The results highlighted the compound's utility in isolating impurities for further pharmacological investigations .

- Antiviral Research : In a pharmacological study focusing on herpes simplex virus infections, derivatives of N-(2,4-dibromophenyl)acetamide were synthesized and tested for their ability to inhibit viral replication. The findings indicated a potential pathway for developing new antiviral agents with lower toxicity profiles compared to existing drugs .

- Antiplasmodial Evaluation : A series of quinazoline derivatives were synthesized from N-(2,4-dibromophenyl)acetamide and evaluated for their antiplasmodial activity. The results showed that specific modifications led to compounds with IC50 values significantly lower than those of standard treatments .

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The acetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phosphoric acid component can participate in phosphorylation reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(2,4-dibromophenyl)acetamide

N-(2,4-dibromophenyl)acetamide is a brominated aromatic acetamide derivative. These compounds are typically synthesized via palladium-catalyzed Suzuki cross-coupling or condensation reactions, yielding products with varying halogen substitutions on the phenyl ring. For example, N-(2,5-dibromophenyl)acetamide derivatives exhibit nonlinear optical (NLO) properties influenced by electron-donating or withdrawing substituents .

Phosphoric Acid (H₃PO₄)

Phosphoric acid is a mineral acid widely used in industrial applications, including fertilizers, food additives, and analytical chemistry. Industrially, it is produced from yellow phosphorus and standardized for purity and concentration (e.g., ≥85% H₃PO₄ in technical grades) . In analytical methods, phosphoric acid is employed as a mobile-phase modifier in HPLC to enhance peak resolution, though it is replaced with formic acid in mass spectrometry (MS)-compatible protocols .

Comparison with Similar Compounds

N-(2,4-dibromophenyl)acetamide and Its Structural Analogs

The biological and physicochemical properties of brominated acetamides vary significantly with substitution patterns:

Key Observations:

- Halogen Position : Bromine at positions 2,4 vs. 3,5 affects steric and electronic properties. For example, 2,5-dibromo derivatives () show stronger NLO responses compared to 3,5-dibromo analogs ().

- Bioactivity: Thiol-containing analogs like DICA exhibit enzyme inhibition, whereas phenoxy-substituted derivatives (e.g., WH7) mimic plant hormones .

Phosphoric Acid and Related Acids

Phosphoric acid is compared with other acids in industrial and analytical contexts:

Key Observations:

- Industrial Use : Phosphoric acid is preferred over sulfuric acid for metal polishing due to lower oxidative corrosion .

- Analytical Chemistry : Formic acid replaces H₃PO₄ in MS to avoid ionization suppression .

N-(2,4-dibromophenyl)acetamide Derivatives

- NLO Materials : Derivatives like 3g (with SMe groups) exhibit a 10× higher NLO response than 3e (Cl-substituted), highlighting the role of electron-donating groups .

- Anticancer Activity : Analog N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (compound 10) shows selective cytotoxicity against leukemia and renal cancer cell lines (GI₅₀ < 1 µM) .

Biological Activity

N-(2,4-dibromophenyl)acetamide;phosphoric acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique structural features that contribute to its biological properties. The presence of bromine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

-

Antidiabetic Activity

- Recent studies have demonstrated that compounds similar to N-(2,4-dibromophenyl)acetamide exhibit significant antidiabetic properties. For instance, a derivative known as FA2 (2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl)acetamide) was evaluated for its inhibitory effects on α-glucosidase and α-amylase. The results indicated an IC50 value of 5.17 ± 0.28 µM against α-glucosidase, demonstrating potent enzyme inhibition compared to standard drugs like acarbose .

-

Anticancer Potential

- The anticancer activity of related compounds has been explored extensively. For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against various cancer cell lines. The most active compound showed significant cytotoxicity with a mean growth inhibition (PGI) value higher than standard chemotherapeutics . This suggests that the structural modifications in N-(2,4-dibromophenyl)acetamide could potentially lead to effective anticancer agents.

- Antimicrobial Activity

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits non-competitive inhibition against key enzymes involved in carbohydrate metabolism, which is crucial for its antidiabetic effects.

- Apoptosis Induction : In cancer studies, it has been observed that certain derivatives can induce apoptosis in cancer cells through various signaling pathways.

- Antimicrobial Mechanism : The antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Antidiabetic Efficacy

A study conducted on FA2 revealed that it not only lowered fasting glucose levels but also improved lipid profiles in alloxan-induced diabetic mice over a 21-day treatment period. Histological examinations showed preservation of pancreatic architecture compared to untreated controls .

Case Study 2: Anticancer Evaluation

In a comparative study involving multiple cancer cell lines (SNB-75, UO-31), the most active triazole derivative exhibited superior anticancer activity compared to imatinib. This highlights the potential for developing new therapeutic agents based on the structure of N-(2,4-dibromophenyl)acetamide .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.